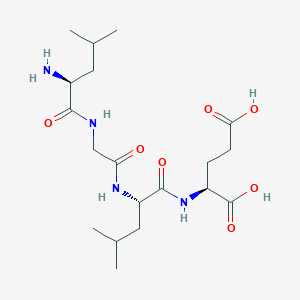
L-Glutamic acid, L-leucylglycyl-L-leucyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutamic acid, L-leucylglycyl-L-leucyl- is a peptide compound composed of L-glutamic acid, L-leucine, and glycine. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. L-glutamic acid is a key neurotransmitter in the central nervous system, while L-leucine is an essential amino acid important for protein synthesis and metabolic functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, L-leucylglycyl-L-leucyl- typically involves peptide bond formation between the constituent amino acids. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis utilizes proteases or peptidases to catalyze the formation of peptide bonds under mild conditions, offering a more environmentally friendly alternative to chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutamic acid, L-leucylglycyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: The amino acid residues can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert oxo acids back to amino acids.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-glutamic acid can yield 2-oxoglutarate, while reduction can regenerate L-glutamic acid from its oxo form .
Applications De Recherche Scientifique
L-Glutamic acid, L-leucylglycyl-L-leucyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent for neurological disorders.
Industry: Utilized in the production of biodegradable polymers and as a component in biosensors.
Mécanisme D'action
The mechanism of action of L-Glutamic acid, L-leucylglycyl-L-leucyl- involves its interaction with specific molecular targets and pathways. L-glutamic acid acts as a neurotransmitter by binding to glutamate receptors in the central nervous system, leading to excitatory signaling. L-leucine plays a role in activating the mTOR pathway, which is crucial for protein synthesis and cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Glutamine: Similar in structure but with an amide group instead of a carboxyl group.
L-Aspartic acid: Similar in structure but with one less methylene group.
L-Alanine: A simpler amino acid with a smaller side chain.
Uniqueness
Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for research and industrial use .
Propriétés
Numéro CAS |
587848-60-0 |
|---|---|
Formule moléculaire |
C19H34N4O7 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H34N4O7/c1-10(2)7-12(20)17(27)21-9-15(24)22-14(8-11(3)4)18(28)23-13(19(29)30)5-6-16(25)26/h10-14H,5-9,20H2,1-4H3,(H,21,27)(H,22,24)(H,23,28)(H,25,26)(H,29,30)/t12-,13-,14-/m0/s1 |
Clé InChI |
RMDAQUPRRGPYME-IHRRRGAJSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dichloro-3-fluoro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14234955.png)
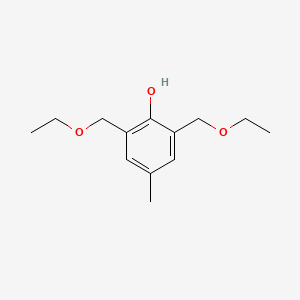
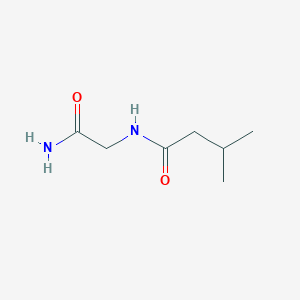
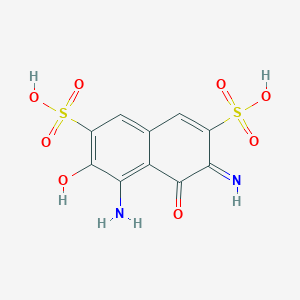
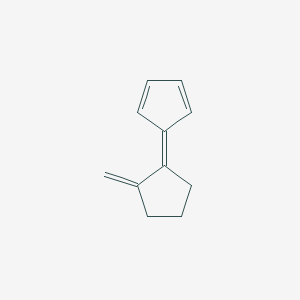
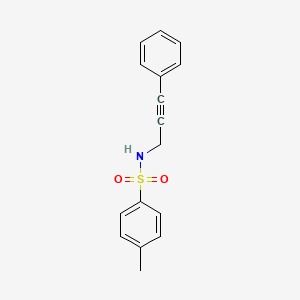
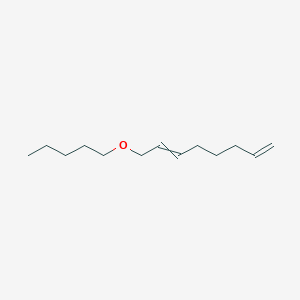
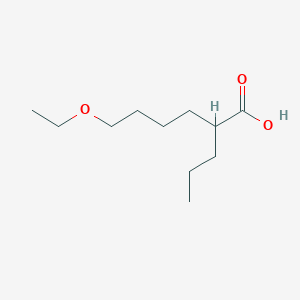
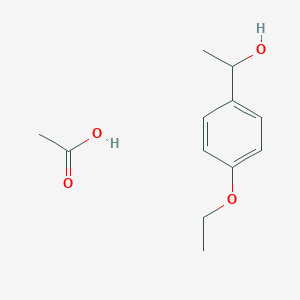
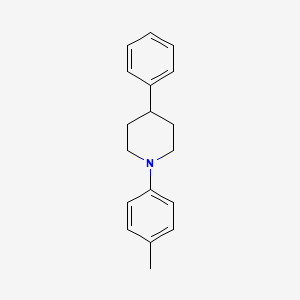
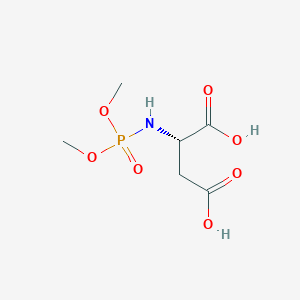
![Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14235027.png)

![2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14235029.png)
